molecular formula C14H17ClN2O5S3 B11410876 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(2-methoxyethyl)thiazol-5-amine

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(2-methoxyethyl)thiazol-5-amine

Cat. No.: B11410876
M. Wt: 424.9 g/mol
InChI Key: RMIPIXVIVVFAEC-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features sulfonyl groups attached to both the benzene and ethane moieties, as well as a methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE: Similar structure but with a methyl group instead of a chlorine atom.

    4-(4-BROMOBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE: Similar structure but with a bromine atom instead of a chlorine atom.

    4-(4-FLUOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(2-METHOXYETHYL)-1,3-THIAZOL-5-AMINE lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H17ClN2O5S3

Molecular Weight

424.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-methoxyethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C14H17ClN2O5S3/c1-3-24(18,19)14-17-13(12(23-14)16-8-9-22-2)25(20,21)11-6-4-10(15)5-7-11/h4-7,16H,3,8-9H2,1-2H3

InChI Key

RMIPIXVIVVFAEC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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